Benz(a)anthracene, 6-fluoro-12-methyl-
Description
Benz(a)anthracene (B33201), 6-fluoro-12-methyl- is a derivative of benz(a)anthracene, a PAH composed of four fused benzene (B151609) rings. PAHs are organic compounds that are formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood. As a result, they are ubiquitous in the environment. The parent compound, benz(a)anthracene, is known to be carcinogenic. epa.govca.gov The introduction of substituent groups, such as a fluorine atom at the 6-position and a methyl group at the 12-position, creates a modified PAH. This targeted chemical modification allows scientists to probe the structure-activity relationships of these molecules. The specific placement of these functional groups can dramatically alter the electronic properties and steric configuration of the parent molecule, which in turn can affect its metabolic activation and interaction with biological macromolecules like DNA.
The primary rationale for investigating substituted benz(a)anthracene derivatives, including 6-fluoro-12-methyl-benz(a)anthracene, is to gain a deeper understanding of the molecular mechanisms that drive PAH-induced carcinogenesis. Research has shown that the carcinogenicity of PAHs is highly dependent on their chemical structure. The "bay region" theory, for instance, posits that the metabolic formation of highly reactive diol epoxides in a sterically hindered "bay region" of the PAH molecule is a critical step in their carcinogenic pathway.
Academic research into the carcinogenicity of benz(a)anthracene and its derivatives has a long history, with seminal studies on monomethyl derivatives dating back to the mid-20th century. ca.gov Early investigations focused on systematically synthesizing and testing the carcinogenic activity of various methylated benz(a)anthracenes to identify the positions on the aromatic ring system that were most sensitive to substitution.
Structure
2D Structure
3D Structure
Properties
CAS No. |
37388-43-5 |
|---|---|
Molecular Formula |
C19H13F |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
6-fluoro-12-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-15-8-4-2-6-13(15)10-17-18(20)11-14-7-3-5-9-16(14)19(12)17/h2-11H,1H3 |
InChI Key |
IOKFVZRGRMVBDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C=C(C2=CC4=CC=CC=C14)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Benz a Anthracene, 6 Fluoro 12 Methyl
Established Synthetic Pathways for Fluorinated Benz(a)anthracene (B33201) Derivatives
The synthesis of fluorinated benz(a)anthracene derivatives often involves multi-step processes, typically building the polycyclic aromatic hydrocarbon (PAH) framework with a fluorine atom already incorporated into one of the precursors.
One common approach involves the condensation of a fluorinated phenyl derivative with a naphthaldehyde. For instance, the synthesis of 9-fluoro-12-methylbenz(a)anthracene begins with the condensation of 2-(4-fluoro-2-lithiophenyl)-4,4-dimethyl-2-oxazoline with 2-naphthaldehyde. epa.gov This is followed by hydrolysis and cyclization to form a fluorinated phthalide (B148349) intermediate. epa.gov Subsequent reduction, reaction with methyllithium (B1224462), and cyclization with polyphosphoric acid (PPA) yield the final fluorinated benz(a)anthracene. epa.gov
Another strategy utilizes the Bradsher reaction, a type of aromatic cyclodehydration. This can be seen in the synthesis of various monofluoro-1,2-benzanthracenes. documentsdelivered.com A key step in synthesizing 10-fluoro-12-methylbenz(a)anthracene involves the cyclization of 4-fluoro-2-(1-naphthylethyl)benzoic acid using acetic anhydride (B1165640) and a catalytic amount of zinc chloride. epa.gov The resulting acetate (B1210297) intermediate is then reduced to furnish the target compound. epa.gov
The table below summarizes key reactions in the synthesis of fluorinated benz(a)anthracene derivatives.
| Target Compound | Key Intermediate(s) | Key Reaction Step | Reagents | Yield |
| 9-Fluoro-12-methylbenz(a)anthracene | 4-Fluoro-2-(2-naphthylmethyl)benzoic acid | Cyclization | Methyllithium, then PPA | 51% |
| 10-Fluoro-12-methylbenz(a)anthracene | 4-Fluoro-2-(1-naphthylethyl)benzoic acid | Cyclization and Reduction | Acetic anhydride, ZnCl₂, then alkaline Zn dust | 84% |
| 9-Fluoro-7,12-benz(a)anthraquinone | 12-Acetoxy-9-fluorobenz(a)anthracene | Oxidation | CrO₃ | 92% |
Established Synthetic Pathways for Methylated Benz(a)anthracene Derivatives
The synthesis of methylated benz(a)anthracenes often employs classic organic reactions such as Friedel-Crafts alkylations and Grignard reactions on a pre-formed benz(a)anthracene core or its precursors. beilstein-journals.orgnih.gov Metal-catalyzed reactions have also emerged as powerful tools for constructing these derivatives. beilstein-journals.orgnih.gov
A well-established method involves the reaction of a benz(a)anthraquinone with a methylating agent like methylmagnesium halide or methyllithium. For example, 9-fluoro-7,12-dimethylbenz(a)anthracene is synthesized from 9-fluoro-7,12-benz(a)anthraquinone by reaction with methyllithium to form the corresponding diol. epa.gov This intermediate is then reduced with a mixture of hydrochloric acid and stannous chloride to yield the final product. epa.gov
Palladium-catalyzed C-H activation and bis-cyclization reactions provide a regioselective route to substituted benz(a)anthracene derivatives. beilstein-journals.org This modern approach allows for the construction of the complex tetracyclic system from simpler, functionalized precursors in a single step. beilstein-journals.org
The table below outlines common synthetic routes for methylated benz(a)anthracenes.
| Target Compound | Starting Material | Key Reaction Step | Reagents | Yield |
| 9-Fluoro-7,12-dimethylbenz(a)anthracene | 9-Fluoro-7,12-benz(a)anthraquinone | Dihydroxylation and Reduction | Methyllithium, then HCl/SnCl₂ | 81% (from diol) |
| 10-Fluoro-7,12-dimethylbenz(a)anthracene | 4-Fluoro-2-(1-naphthylethyl)acetophenone | Cyclization | PPA | 99% |
| 7-Methylbenz[a]anthracene (B135024) | 7,12-Dihydro-7-hydroxy-12-methylbenz[a]anthracene | Dehydration/Reduction | Anhydrous HF | 42% |
Strategies for the Synthesis of Benz(a)anthracene, 6-fluoro-12-methyl- and Related Fluorinated/Methylated Benz(a)anthracenes
The synthesis of specifically substituted benz(a)anthracenes, such as those with fluorine and methyl groups at defined positions like the 6- and 12-positions, requires precise regiochemical control. While direct synthesis of 6-fluoro-12-methyl-benz(a)anthracene is not extensively detailed in the provided search results, the synthesis of its isomers, such as 12-fluoro-7-methylbenz[a]anthracene, provides a clear blueprint for the required chemical transformations. acs.org
The synthesis of 12-fluoro-7-methylbenz[a]anthracene highlights a strategy that could be adapted for the 6-fluoro-12-methyl isomer. The process starts with 7-methylbenz[a]anthracene, which is converted to its cyclic peroxide. acs.org This peroxide is then reduced almost quantitatively with lithium aluminum hydride (LiAlH₄) to a diol, 7,12-dihydro-7-methylbenz[a]anthracene-7,12-diol. acs.org The crucial fluorination step is achieved by treating this diol with diethylaminosulfur trifluoride (DAST), which yields 12-fluoro-7-methylbenz[a]anthracene. acs.org
This synthetic sequence demonstrates the installation of a fluorine atom onto the pre-formed, methylated benz(a)anthracene skeleton. A similar approach could theoretically be applied to a 12-methylbenz(a)anthracene (B1219001) precursor that could be oxidized at the 6- and 7-positions to create a diol, which could then be selectively fluorinated.
The table below details the synthesis of an isomeric compound, which illustrates the key fluorination step.
| Target Compound | Starting Material | Intermediate | Fluorination Reagent | Yield of Fluorination Step |
| 12-Fluoro-7-methylbenz[a]anthracene | 7-Methylbenz[a]anthracene | 7,12-Dihydro-7-methylbenz[a]anthracene-7,12-diol | DAST | 48% |
| 7-Fluoro-12-methylbenz[a]anthracene | 12-Methylbenz[a]anthracen-7(12H)-one | 7,12-Dihydro-12-methylbenz[a]anthracene-7,12-diol | DAST | 45-48% |
Derivatization Techniques for Mechanistic Elucidation (e.g., Radiolabeling, Isotopic Substitution)
To understand the mechanisms of action, metabolic activation, and ultimate fate of compounds like Benz(a)anthracene, 6-fluoro-12-methyl-, various derivatization techniques are employed. These methods allow researchers to trace the molecule through biological systems and identify its interaction partners.
Radiolabeling is a common technique where a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), is incorporated into the benz(a)anthracene structure. The synthesis of ¹⁴C-labelled polycyclic aromatic hydrocarbons, including methyl-substituted benz[a]anthracenes, has been well-documented. documentsdelivered.com These labeled compounds can be administered in experimental models, and their distribution, metabolism, and excretion can be monitored by detecting the radioactivity. This helps in identifying target tissues and quantifying DNA or protein adducts, which are crucial events in chemical carcinogenesis. researchgate.net
Isotopic Substitution with stable isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), is another powerful tool. researchgate.net These isotopically labeled compounds can be distinguished from their unlabeled counterparts by mass spectrometry. This technique is invaluable for metabolic studies, allowing for the precise identification of metabolites by tracking the mass shift. For example, ¹⁵N-labeled analogues of adducts formed between benz(a)anthracene quinone metabolites and deoxyguanosine have been synthesized to study DNA damage pathways. researchgate.net
Fluorescent Derivatization can also be used. While the parent PAH is often fluorescent, its polar metabolites may have poor spectral properties. nih.gov Derivatizing these hydroxylated metabolites into methoxy (B1213986) compounds can significantly improve their detection by sensitive techniques like laser-excited Shpol'skii spectrometry, allowing for the trace-level detection of metabolites in biological fluids like urine and blood. nih.gov
The following table summarizes these derivatization techniques and their applications.
| Technique | Isotope/Tag | Purpose | Application Example |
| Radiolabeling | ¹⁴C, ³H | Tracing and quantification in biological systems | Studying the metabolic fate and DNA binding of methyl-substituted benz[a]anthracenes. documentsdelivered.com |
| Stable Isotope Labeling | ²H, ¹³C, ¹⁵N | Metabolite identification and pathway elucidation | Synthesis of ¹⁵N-labeled DNA adducts to study damage mechanisms. researchgate.net |
| Chemical Derivatization | Methylation | Enhancing analytical detection | Permethylation of hydroxy-benz[a]anthracene isomers for improved fluorescence detection. nih.gov |
Metabolic Activation Pathways of Benz a Anthracene, 6 Fluoro 12 Methyl and Analogues
Overview of Enzymatic Biotransformation of Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent environmental pollutants that generally require metabolic activation to exert their carcinogenic effects. This biotransformation is a double-edged sword; while it is a detoxification process aimed at increasing the water solubility of the lipophilic PAHs to facilitate their excretion, it can also lead to the formation of highly reactive electrophilic intermediates that can bind to cellular macromolecules like DNA, RNA, and proteins, initiating carcinogenesis.
The enzymatic biotransformation of PAHs is broadly categorized into Phase I and Phase II metabolic reactions. longdom.org
Phase I Metabolism: This phase involves the introduction or exposure of functional groups (e.g., hydroxyl, epoxide) onto the PAH molecule. longdom.org These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com
Phase II Metabolism: In this phase, the modified PAH metabolites from Phase I are conjugated with endogenous hydrophilic molecules, such as glucuronic acid, sulfate (B86663), or glutathione (B108866). drughunter.com This process, facilitated by enzymes like UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione S-transferases (GSTs), further increases the water solubility of the metabolites, preparing them for elimination from the body. drughunter.com
Cytochrome P450 Enzyme Systems in the Metabolism of Benz(a)anthracene (B33201), 6-fluoro-12-methyl-
Several CYP isoforms are implicated in the metabolism of benz(a)anthracene and its methylated analogues.
CYP1A1 and CYP1B1: These are the most prominent enzymes in the metabolic activation of many PAHs. nih.gov Studies on 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a well-studied analogue, have shown that CYP1A1 and CYP1B1 are key players in its transformation. nih.gov For instance, in mouse embryo fibroblast cells, CYP1A1 preferentially metabolizes DMBA-3,4-diol to the anti-diol epoxide, while CYP1B1 is primarily responsible for the formation of the syn-diol epoxide. nih.gov
CYP2B and CYP2C Families: Research on DMBA metabolism in rat liver microsomes has highlighted the significant contribution of the CYP2C family in the formation of the proximate carcinogen, DMBA-3,4-diol. nih.gov Members of the CYP2B family also contribute to the formation of other diol metabolites. nih.gov
The presence of a methyl group at the 12-position of Benz(a)anthracene, 6-fluoro-12-methyl- suggests that these enzymes would also be involved in its metabolism. The fluorine at the 6-position could potentially influence the binding and orientation of the substrate within the active site of these enzymes, thereby affecting the regioselectivity of the metabolic reactions.
| CYP Isoform | Role in Metabolism of Benz(a)anthracene Analogues |
| CYP1A1 | Primarily forms anti-diol epoxides from DMBA-3,4-diol. nih.gov |
| CYP1B1 | Primarily forms syn-diol epoxides from DMBA-3,4-diol. nih.gov |
| CYP2C Family | Major contributor to the formation of DMBA-3,4-diol in rat liver. nih.gov |
| CYP2B Family | Contributes to the formation of DMBA-5,6-diol in rat liver. nih.gov |
Phase I metabolism of Benz(a)anthracene, 6-fluoro-12-methyl- is expected to involve epoxidation and hydroxylation at various positions on the aromatic ring system and oxidation of the methyl group.
Ring Epoxidation and Hydroxylation: Based on studies of 6-methylbenz[a]anthracene (B135010), metabolism by rat liver microsomes yields several dihydrodiols (trans-3,4-, 5,6-, 8,9-, and 10,11-dihydrodiols) and phenols (3-hydroxy-, 4-hydroxy-, and 5-hydroxy- derivatives). nih.gov The formation of these metabolites is highly dependent on the specific CYP isozymes present. nih.gov For Benz(a)anthracene, 6-fluoro-12-methyl-, similar reactions are anticipated. The fluorine atom at the 6-position might hinder metabolism at that site and potentially influence the regioselectivity of epoxidation at other positions.
Methyl Group Hydroxylation: The 12-methyl group is also a target for oxidation. Studies on 7- and 12-methylbenz[a]anthracene show that rat liver homogenates convert them into the corresponding hydroxymethyl derivatives. nih.gov
Following Phase I reactions, the hydroxylated and diol metabolites of Benz(a)anthracene, 6-fluoro-12-methyl- would undergo Phase II conjugation reactions to facilitate their excretion. longdom.org These reactions involve the addition of polar moieties to the functional groups introduced during Phase I.
The primary conjugation pathways for PAH metabolites include:
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process involves the addition of a glucuronic acid molecule.
Sulfonation: Mediated by sulfotransferases (SULTs), this pathway adds a sulfonate group.
Glutathione Conjugation: Glutathione S-transferases (GSTs) catalyze the conjugation with glutathione. drughunter.com
For methylated PAHs like 7- and 12-methylbenz[a]anthracene, glutathione conjugates have been identified as metabolites. nih.gov It is highly probable that the metabolites of Benz(a)anthracene, 6-fluoro-12-methyl- would also be substrates for these Phase II enzymes.
Generation of Electrophilic Intermediates: Diol Epoxides and Radical Cations from Benz(a)anthracene, 6-fluoro-12-methyl-
A critical outcome of the metabolic activation of many carcinogenic PAHs is the formation of highly reactive electrophilic intermediates, namely diol epoxides and radical cations. These intermediates can form covalent adducts with DNA, leading to mutations and potentially cancer.
The "bay-region" theory of PAH carcinogenesis posits that diol epoxides in which the epoxide ring forms part of a sterically hindered "bay-region" of the PAH are particularly potent carcinogens. For benz(a)anthracene derivatives, the bay region is located between the 1 and 12 positions. The metabolic pathway leading to a bay-region diol epoxide involves the formation of a trans-dihydrodiol on the benzo ring, which is then further epoxidized.
For Benz(a)anthracene, 6-fluoro-12-methyl-, the formation of a bay-region diol epoxide would likely proceed via the 3,4-diol-1,2-epoxide. Studies on benz(a)anthracene have shown that the anti-BA-3,4-diol 1,2-oxide is a reactive species that binds to DNA. nih.gov The reactivity of these diol epoxides appears to be a key determinant of their carcinogenic potential. nih.gov The presence of a methyl group in the bay region can influence the reactivity of the diol epoxide. acs.org The fluoro group at the 6-position, being distant from the bay region, may have a more subtle electronic effect on the reactivity of the bay-region diol epoxide.
The reaction of benz(a)anthracene diol epoxides with DNA has been shown to primarily form adducts with guanine (B1146940) residues. nih.govnih.gov
| Intermediate | Description |
| Diol Epoxides | Highly reactive electrophiles formed through the epoxidation of dihydrodiol metabolites. Bay-region diol epoxides are often the ultimate carcinogenic metabolites of PAHs. nih.gov |
| Radical Cations | Another class of reactive intermediates that can be formed from PAHs, although the diol epoxide pathway is generally considered the major route of activation for benz(a)anthracene. |
Mechanism of Radical Cation Formation and Reactivity
The metabolic activation of polycyclic aromatic hydrocarbons (PAHs), including benz(a)anthracene derivatives, can proceed through several pathways, one of which involves the formation of radical cations. This mechanism is an alternative to the more extensively studied dihydrodiol epoxide pathway. The formation of a radical cation from a PAH molecule like Benz(a)anthracene, 6-fluoro-12-methyl- is initiated by a one-electron oxidation, a process often catalyzed by cytochrome P450 (CYP) enzymes, particularly peroxidases. researchgate.net
The process begins with the transfer of a single electron from the π-system of the PAH to the activated enzyme, resulting in a positively charged radical species. The stability and subsequent reactivity of this radical cation are significantly influenced by the electronic properties of the substituents on the aromatic ring system.
Computational studies on substituted benz(a)anthracene derivatives provide insights into the factors governing carbocation (a related reactive intermediate) stability, which can be extrapolated to understand radical cation behavior. For instance, the position of methyl and fluorine substituents can either stabilize or destabilize the carbocation. While not a direct study on radical cations, the generation of a carbocation via single electron oxidation is considered an energetically less favored process compared to the O-protonation of epoxides. nih.govresearchgate.net
Once formed, the radical cation is a highly reactive electrophile. Its primary mode of reaction involves covalent bond formation with nucleophilic sites in cellular macromolecules, such as DNA and proteins. The reactivity is dictated by the distribution of positive charge and unpaired electron density across the aromatic system. This can lead to the formation of DNA adducts, which, if not repaired, can lead to mutations and potentially initiate carcinogenesis. The specific sites of adduction on the DNA are influenced by the electronic structure of the radical cation.
Influence of Fluorine and Methyl Substitutions on Metabolic Transformation Regioselectivity and Extent
Fluorine Substitution:
A fluorine substituent generally has a blocking effect on metabolic oxidation at the position of substitution. nih.gov This is due to the high electronegativity of fluorine, which deactivates the fluorinated position towards electrophilic attack by metabolic enzymes. For example, in vitro metabolism studies of monofluorinated derivatives of 7,12-dimethylbenz[a]anthracene (DMBA) have shown that the presence of a fluorine atom prevents metabolism at that site. nih.gov Furthermore, fluorine substitution can influence the chemical reactivity of metabolites; for instance, it has been observed to affect the ability of 5,6-arene oxide metabolites to undergo methanolysis. nih.gov
In the case of 6-fluoro-12-methyl-benz(a)anthracene, the fluorine at the 6-position would be expected to hinder or prevent metabolic attack at this site. Computational studies have indicated that fluorine substitution at sites with significant positive charge can lead to carbocation stabilization through p-π back-bonding. nih.govresearchgate.net Conversely, at a position with negative charge density, it can lead to inductive destabilization. nih.govresearchgate.net The influence of a fluorine substituent at the 10-position of the benz[a]anthracene nucleus is thought to be on the initial formation of the 3,4-diol rather than on the reactivity of the bay-region diol epoxide. nih.gov
Methyl Substitution:
Methyl substitution, in contrast to fluorine, generally enhances the metabolic activation of PAHs. Methyl groups are electron-donating and can increase the electron density of the aromatic system, making it more susceptible to oxidation. The position of the methyl group is critical in determining the metabolic profile. For instance, the metabolism of 6-methylbenz[a]anthracene by rat liver microsomes yields a variety of metabolites, including phenols, dihydrodiols, and hydroxymethyl derivatives. nih.gov
The major identified metabolites of 6-methylbenz[a]anthracene are presented in the table below:
| Metabolite of 6-methylbenz[a]anthracene | Type |
| 3-hydroxy-6-MBA | Phenol |
| 4-hydroxy-6-MBA | Phenol |
| 5-hydroxy-6-MBA | Phenol |
| 6-MBA trans-3,4-dihydrodiol | Dihydrodiol |
| 6-MBA trans-5,6-dihydrodiol | Dihydrodiol |
| 6-MBA trans-8,9-dihydrodiol | Dihydrodiol |
| 6-MBA trans-10,11-dihydrodiol | Dihydrodiol |
| 6-hydroxymethylbenz[a]anthracene | Hydroxymethyl derivative |
| 4-hydroxy-6-MBA trans-10,11-dihydrodiol | Dihydrodiol |
Data sourced from Yang et al. (1987) nih.gov
The presence of a methyl group in the bay region, as is the case with the 12-methyl group in 6-fluoro-12-methyl-benz(a)anthracene, can cause steric crowding. This steric hindrance can lead to a distortion of the planarity of the aromatic system, which in turn can destabilize epoxide metabolites and favor their ring-opening to form reactive carbocations. nih.govresearchgate.net
Combined Influence:
Molecular Interactions and Dna Adduct Formation by Benz a Anthracene, 6 Fluoro 12 Methyl
Covalent Adduct Formation with Deoxyribonucleic Acid (DNA) by Reactive Metabolites
The covalent binding of chemical carcinogens to DNA is a pivotal step in the initiation of carcinogenesis. For many PAHs, including derivatives of benz(a)anthracene (B33201), this process is not direct. The parent compound must first undergo metabolic activation, primarily by cytochrome P450 enzymes, to form highly reactive electrophilic intermediates. The widely accepted pathway for many methylated PAHs involves the formation of diol epoxides. These reactive metabolites can then attack nucleophilic sites on DNA bases, leading to the formation of stable covalent adducts. researchgate.net
While direct studies on Benz(a)anthracene, 6-fluoro-12-methyl- are limited, research on closely related compounds provides a framework for understanding its behavior. For instance, the potent carcinogen 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) is known to form DNA adducts following metabolic activation to a bay-region diol-epoxide. nih.gov Similarly, 7-methylbenz[a]anthracene (B135024) (7-MBA) is activated to form reactive diol epoxides that subsequently bind to DNA. nih.gov Studies on a related compound, the 6-fluoro (6F) derivative of 1,2,3,4-tetrahydro-7,12-dimethylbenz(a)anthracene (B1201039) (TH-DMBA), have shown that it is effective in forming detectable adducts with cellular DNA. nih.gov This suggests that Benz(a)anthracene, 6-fluoro-12-methyl- is also likely activated to reactive metabolites that covalently bind to DNA, initiating potential mutagenic and carcinogenic events.
Structural Characterization of Benz(a)anthracene, 6-fluoro-12-methyl- DNA Adducts and Stereochemistry
The precise structure and stereochemistry of DNA adducts are critical determinants of their biological consequences, such as the introduction of mutations during DNA replication. The reaction between a diol epoxide and a DNA base can result in different stereoisomers, depending on the relative orientation of the epoxide ring and the hydroxyl groups (syn or anti) and the point of attack on the DNA base.
For related compounds, significant progress has been made in characterizing these adducts. The bay-region anti-diol epoxides of 7-methylbenz[a]anthracene react with calf thymus DNA to produce adducts with both deoxyguanosine and deoxyadenosine, which are tentatively identified as trans addition products. nih.gov In the case of DMBA, detailed stereochemical analysis has revealed that the major anti-dihydrodiol epoxide-DNA adducts arise from the (4R,3S)-dihydrodiol (2S,1R)-epoxide, while the major syn-dihydrodiol epoxide-DNA adducts originate from the (4S,3R)-dihydrodiol (2S,1R)-epoxide. nih.gov These findings highlight the high stereospecificity of both the metabolic activation process and the subsequent reaction with DNA.
Although the specific structures of DNA adducts formed by Benz(a)anthracene, 6-fluoro-12-methyl- have not been fully elucidated, it is anticipated that they would be derived from similar bay-region diol epoxide intermediates. The covalent linkage would likely occur between the benzylic carbon of the epoxide and the exocyclic amino groups of purine (B94841) bases.
Quantitative Methodologies for DNA Adduct Detection and Measurement (e.g., ³²P-postlabeling, HPLC-fluorescence)
To understand the relationship between carcinogen exposure and biological effect, sensitive and specific methods are required to detect and quantify DNA adducts. Two principal techniques used for this purpose are the ³²P-postlabeling assay and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
The ³²P-postlabeling assay is an ultrasensitive method capable of detecting as few as one adduct in 10¹⁰ normal nucleotides. nih.gov The method involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of a radiolabelled phosphate (B84403) from [γ-³²P]ATP to the adducts, catalyzed by polynucleotide kinase. The resulting radiolabeled adducts are then separated by chromatography and quantified by measuring their radioactivity. nih.gov This technique has been successfully applied to analyze DNA adducts formed by various PAHs and their derivatives, including the 6-fluoro derivative of TH-DMBA. nih.govlbl.gov
HPLC coupled with fluorescence detection is another powerful tool for adduct analysis. This method leverages the native fluorescence of many PAH derivatives. Following isolation and enzymatic digestion of DNA, the resulting adducted nucleosides are separated by HPLC. A fluorescence detector, which is significantly more sensitive than UV detection for fluorescent compounds, is used to identify and quantify the adducts based on their characteristic excitation and emission spectra. nih.govjasco-global.com This technique offers the advantage of providing structural information while also quantifying the adducts. nih.gov
| Feature | 32P-Postlabeling Assay | HPLC-Fluorescence |
|---|---|---|
| Principle | Enzymatic transfer of 32P to adducts after DNA digestion. | Chromatographic separation of fluorescent adducts. |
| Sensitivity | Extremely high (1 adduct in 109-1010 nucleotides). nih.gov | High, but generally less sensitive than 32P-postlabeling. jasco-global.com |
| Sample Requirement | Microgram quantities of DNA. nih.gov | Generally requires larger quantities of DNA. |
| Structural Information | Limited; identification is based on chromatographic mobility compared to standards. | Provides structural clues through chromatographic retention time and fluorescence spectra. nih.gov |
| Universality | Applicable to a wide variety of adducts, including those that are not fluorescent. sigmaaldrich.com | Limited to fluorescent compounds or those that can be made fluorescent. |
Interactions with Ribonucleic Acid (RNA) and Cellular Proteins (conceptual)
While DNA is the primary target for many carcinogens due to the heritable nature of DNA damage, the reactive electrophilic metabolites of PAHs can also interact with other cellular nucleophiles, including Ribonucleic Acid (RNA) and proteins. Studies on compounds like DMBA have shown that they can bind to both RNA and proteins in various organs. nih.gov
Conceptually, the same diol epoxide intermediates that react with DNA can also form covalent adducts with RNA and proteins. In RNA, the binding sites would likely be the N² and N⁷ positions of guanine (B1146940). The functional consequences of RNA adduction are less understood than those of DNA adduction but could include altered RNA processing, stability, and translation, leading to disruptions in protein synthesis and cellular function.
Modulation of Adduct Stability and Formation Kinetics by Fluorine and Methyl Substituents
The presence, position, and nature of substituents on a PAH ring can profoundly influence its metabolic activation and carcinogenic activity. In Benz(a)anthracene, 6-fluoro-12-methyl-, both the fluorine and methyl groups play a role in modulating its biological reactivity.
The 12-methyl group is known to be a key determinant of carcinogenic activity in the benz[a]anthracene series. Its presence often enhances the molecule's cancer-initiating potential.
The effect of a fluorine substituent is more complex and highly dependent on its position. Fluorine is a strongly electronegative and sterically small atom. When placed at a site of metabolic oxidation, it can block metabolism at that position, redirecting it to other sites. When placed elsewhere, it can electronically influence the reactivity of the molecule. For example, the presence of a fluorine atom in the 2-position of DMBA was found to decrease its DNA binding capacity to 5-10% of the parent compound. nih.gov Conversely, studies on the 6-fluoro derivative of TH-DMBA showed it to be a highly effective compound in inducing biological activity and forming DNA adducts. nih.gov Research on 9- and 10-fluoro derivatives of 7-methylbenz[a]anthracene suggests that the fluorine substituent's influence may be more on the initial formation of the diol metabolite rather than on the intrinsic reactivity of the subsequent diol epoxide. nih.gov Therefore, the 6-fluoro substituent in Benz(a)anthracene, 6-fluoro-12-methyl- likely modulates the kinetics of metabolic activation and the electronic properties of the bay-region, which in turn affects the rate of formation and stability of the resulting DNA adducts.
Structure Activity Relationships Sar of Benz a Anthracene, 6 Fluoro 12 Methyl and Substituted Analogues
Impact of Fluorine Substitution Position on Biological Activity and Reactivity
The introduction of a fluorine atom to the benz(a)anthracene (B33201) skeleton can significantly modify its biological activity, with the effect being highly dependent on the position of substitution. Fluorine's high electronegativity and its ability to engage in p-π back-bonding can either stabilize or destabilize the reactive intermediates that are crucial for the carcinogenic activity of PAHs. researchgate.net
Computational studies have shown that fluorine substitution at sites on the benz(a)anthracene molecule that bear a significant positive charge in the carbocation intermediate leads to stabilization through p-π back-bonding. researchgate.net Conversely, placing a fluorine atom at a ring position that has a negative charge density results in inductive destabilization. researchgate.net This modulation of carbocation stability is a key determinant of the ultimate carcinogenic potential, as these carbocations are the species that react with DNA.
For instance, studies on fluorinated derivatives of other PAHs, such as benzo[j]fluoranthene, have demonstrated that the position of the fluorine atom dictates the metabolic pathway, influencing which dihydrodiol is the principal metabolite formed. nih.gov This, in turn, affects the genotoxicity of the compound. While both 4-fluoro- (B1141089) and 10-fluorobenzo[j]fluoranthene were found to be more mutagenic than the parent compound, their relative potencies differed across various bacterial strains, highlighting the subtle yet critical influence of substituent positioning. nih.gov
In the context of methylbenz(a)anthracenes, the addition of a fluorine substituent does not consistently enhance biological activity. Research on the 9- and 10-fluoro derivatives of 7-methyl- and 12-methylbenz(a)anthracene (B1219001) showed that the fluorine group did not enhance, and in some cases, reduced the tumor-initiating activity of the parent compound's diol precursors. nih.gov This suggests that the influence of a fluorine substituent may be more pronounced in the initial stages of metabolism, such as the formation of the dihydrodiol, rather than on the reactivity of the ultimate bay-region diol epoxide. nih.gov
Impact of Methyl Substitution Position on Biological Activity and Reactivity
The position of a methyl group on the benz(a)anthracene ring is a critical factor in determining its carcinogenic and immunosuppressive activity. nih.gov Structure-activity studies have consistently shown that methylation can dramatically alter biological outcomes. nih.gov
A methyl group located in the "bay region," such as at the C-12 position, is particularly significant. Computational analyses reveal that a bay-region methyl group introduces steric strain, causing a distortion of the aromatic system and a deviation from planarity. researchgate.net This structural distortion destabilizes the proximate 1,2-epoxide, thereby favoring the ring-opening reaction that forms the highly reactive bay-region carbocation. researchgate.net The enhanced carcinogenic activity of compounds like 12-methylbenz(a)anthracene is attributed to this preferential formation of the ultimate carcinogen. researchgate.net
The biological impact of methyl substitution is further illustrated by studies on the immunosuppressive effects of different isomers. 7,12-Dimethylbenz(a)anthracene (DMBA) and 12-methylbenz(a)anthracene (12-MBA) were found to be potent inhibitors of T-cell proliferation, whereas 7-methylbenz(a)anthracene (7-MBA) was less effective. nih.gov This indicates that methylation at the 12-position is particularly crucial for this biological endpoint. The enhanced immunosuppressive activity of DMBA suggests a synergistic effect of methylation at both the 7 and 12 positions. nih.gov
The table below summarizes the relative immunosuppressive activity of selected methylbenz(a)anthracene derivatives on murine T-lymphocyte proliferation.
| Compound | Inhibition of anti-CD3 mAb Stimulated Proliferation | Inhibition of ConA Stimulated Proliferation |
| 7-Methylbenz(a)anthracene | Yes | No |
| 12-Methylbenz(a)anthracene | Yes | Yes |
| 7,12-Dimethylbenz(a)anthracene | Yes | Yes |
Data sourced from studies on murine splenocyte proliferation. nih.gov
Furthermore, studies comparing various monomethylated benz(a)anthracenes found that methyl substitution generally enhances the activity of aryl hydrocarbon receptor (AhR), a key regulator of cellular responses to PAHs. 6-Methylbenz(a)anthracene and 9-methylbenz(a)anthracene were identified as particularly potent AhR activators.
Combinatorial Effects of Multiple Substituents on Benz(a)anthracene, 6-fluoro-12-methyl- Activity
In 6-fluoro-12-methyl-benz(a)anthracene, the 12-methyl group, being in the bay region, is expected to introduce steric hindrance that facilitates the formation of the reactive diol epoxide carbocation, a key step in chemical carcinogenesis. researchgate.net Simultaneously, the 6-fluoro substituent will exert its own electronic influence. Based on computational models, the effect of the fluorine atom—whether it stabilizes or destabilizes the carbocation—depends on the charge distribution in the intermediate. researchgate.net A fluorine atom at the 6-position would likely exert an inductive, electron-withdrawing effect.
While methylation at both the 7 and 12 positions significantly enhances immunosuppression, the addition of further methyl groups can have an opposing effect on carcinogenicity. nih.gov For example, 1,7,12-trimethyl- and 2,7,12-trimethylbenz[a]anthracenes exhibit a lack of carcinogenic activity. nih.gov This suggests that while certain substitution patterns enhance biological activity, additional substitutions can lead to molecules that are no longer effectively metabolized to their ultimate carcinogenic forms or cannot properly interact with biological targets.
The combined effect of fluorine and methyl groups has been investigated in other isomers. Studies on the 9- and 10-fluoro derivatives of 7,12-dimethylbenz[a]anthracene (B13559) 3,4-diols found that the fluorine substituent actually reduced the tumor-initiating activity. nih.gov This indicates a complex interplay where the electronic effects of the fluorine atom may counteract the activating effects of the methyl groups. Therefore, predicting the activity of 6-fluoro-12-methyl-benz(a)anthracene requires careful consideration of both the steric effects of the 12-methyl group and the electronic influence of the 6-fluoro group on the stability of the critical carbocation intermediates.
Computational and Quantum Chemical Approaches to Predict Structure-Reactivity Relationships
Computational and quantum chemical methods are powerful tools for elucidating the structure-activity relationships of benz(a)anthracene derivatives. mdpi.com These approaches allow for the calculation of molecular properties that are correlated with biological activity, providing insights that can guide experimental studies and risk assessment. nih.govnih.gov
Density Functional Theory (DFT) and other ab initio methods are used to model the electronic structure of these molecules and their metabolites. researchgate.netresearchgate.net A key application is the calculation of the stability of the putative ultimate carcinogens, the diol epoxide carbocations. nih.gov Studies have successfully used methods like B3LYP and MP2 to investigate the stability of carbocations derived from methylated and fluorinated benz(a)anthracenes. researchgate.net These calculations have shown that the formation of bay-region carbocations from 1,2-epoxides is an energetically favored, barrierless process. researchgate.net
Positive correlations have been established between observed carcinogenic potencies and two key calculated parameters:
The reactivity of the parent PAH towards the initial distal bay region epoxidation. nih.gov
The stability of the resulting diol epoxide carbocations. nih.gov
This correlation holds for both methyl-substituted benz(a)anthracenes and unsubstituted PAHs, suggesting its utility as a predictive screening tool. nih.gov
These computational models can dissect the specific contributions of different substituents. For example, they quantify the steric strain induced by a bay-region methyl group and the dual electronic nature of fluorine (p-π back-bonding vs. inductive effects). researchgate.net By calculating properties such as charge distribution, orbital energies, and the relative energies of intermediates, these methods provide a theoretical framework for understanding why certain isomers are more biologically active than others. researchgate.netfigshare.com This predictive capability is essential for prioritizing compounds for further toxicological testing and for designing safer chemical alternatives.
Mechanistic Insights into Biological Activity and Carcinogenesis Initiation by Benz a Anthracene, 6 Fluoro 12 Methyl
Molecular Mechanisms of Mutagenesis and Carcinogenesis Initiated by DNA Adducts
The carcinogenic potential of many PAHs, including derivatives of benz(a)anthracene (B33201), is intrinsically linked to their metabolic conversion into reactive intermediates that bind covalently to DNA, forming DNA adducts. These adducts are critical lesions that can initiate the complex processes of mutagenesis and carcinogenesis if not properly repaired. The ultimate carcinogenic metabolites are typically diol epoxides, which are highly electrophilic and react readily with the nucleophilic sites on DNA bases. For methylated PAHs like 7,12-dimethylbenz(a)anthracene (DMBA), a related compound, the "bay region" diol-epoxide is a key reactive intermediate. cdc.gov
Role of Depurinating Adducts and Apurinic Sites in DNA Damage
Metabolic activation of PAHs can lead to the formation of unstable DNA adducts that are lost from the DNA backbone, a process known as depurination (or, more broadly, depyrimidination). This occurs when the reactive PAH metabolite binds to the N3 or N7 position of purine (B94841) bases (adenine and guanine). These adducts weaken the N-glycosidic bond that links the base to the deoxyribose sugar. The spontaneous hydrolysis of this bond results in the removal of the adducted base, leaving behind an apurinic/apyrimidinic (AP) site.
AP sites are non-coding lesions that can disrupt DNA replication and transcription. If the cellular base excision repair (BER) pathway does not accurately fill these gaps, incorrect nucleotides can be inserted opposite the AP site during DNA synthesis. This process, known as translesion synthesis, is a major source of point mutations, particularly transversions (e.g., A to T), which are frequently observed in tumors initiated by potent PAHs like DMBA. This mechanism, involving the formation of depurinating adducts and subsequent error-prone repair of AP sites, is considered a critical pathway in the initiation of cancer by this class of compounds.
Significance of Stable Covalent DNA Adducts in Genetic Alterations
In addition to unstable depurinating adducts, PAH diol epoxides also form stable covalent adducts, primarily by reacting with the exocyclic amino groups of guanine (B1146940) (at the N2 position) and adenine (B156593) (at the N6 position). Unlike depurinating adducts, these bulky, stable lesions remain attached to the DNA backbone unless removed by cellular repair mechanisms, such as nucleotide excision repair (NER).
If not repaired, these stable adducts can cause significant distortions in the DNA double helix. During DNA replication, these distorted structures can stall the replicative DNA polymerase machinery. Specialized, lower-fidelity translesion synthesis (TLS) polymerases may then be recruited to bypass the lesion. However, these TLS polymerases are more prone to incorporating the wrong nucleotide opposite the damaged base, leading to mutations. The persistence of these stable adducts through cell division can thus lead to the fixation of mutations in the genome of daughter cells, a key step in the initiation of carcinogenesis. Studies on DMBA have shown that the level and type of DNA adducts formed are crucial for tumor induction. nih.gov
Interaction with and Activation of the Aryl Hydrocarbon Receptor (AhR) and its Downstream Signaling
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many PAHs. In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. Upon binding of a ligand, such as a benz(a)anthracene derivative, the AhR undergoes a conformational change, translocates to the nucleus, and dimerizes with the AhR nuclear translocator (ARNT).
This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, most notably those encoding for drug-metabolizing enzymes like cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1).
While this response is a detoxification pathway, it is also a bioactivation pathway. The induction of CYP enzymes can enhance the metabolism of the parent PAH into its more reactive and carcinogenic diol epoxide metabolites. Therefore, the activation of the AhR by compounds like 6-fluoro-12-methyl-benz(a)anthracene is a critical upstream event that can paradoxically increase its own carcinogenic potential. The affinity of different benz(a)anthracene derivatives for the AhR varies depending on their structure, with methyl substitution often enhancing AhR-mediated activity. nih.gov
| Compound/Derivative | AhR Activation/Potency | Research Finding |
| Methylated Benz(a)anthracenes (General) | Enhanced AhR-mediated activity compared to Benz(a)anthracene | Methyl substitution generally increases the Induction Equivalency Factors (IEFs). |
| 6-Methylbenz(a)anthracene | High Potency | One of the most potent monomethylated derivatives in activating AhR. |
| 9-Methylbenz(a)anthracene | High Potency | One of the most potent monomethylated derivatives in activating AhR. |
| 7,12-Dimethylbenz(a)anthracene (DMBA) | Potent AhR Agonist | DMBA is a well-established potent activator of the AhR signaling pathway. nih.gov |
This table summarizes general findings on the AhR activation by related methylated benz(a)anthracene compounds to infer the likely activity of 6-fluoro-12-methyl-benz(a)anthracene.
Stereoselective Biotransformation and its Implications for DNA Adduct Chirality and Biological Outcome
The metabolic activation of benz(a)anthracene derivatives is a stereoselective process, meaning that enzymes like CYPs and epoxide hydrolase preferentially produce specific stereoisomers (enantiomers and diastereomers) of the metabolites. For instance, the formation of dihydrodiols and their subsequent epoxidation to diol epoxides results in chiral molecules with distinct three-dimensional structures.
The stereochemistry of the ultimate bay-region diol epoxide is critically important for biological activity. Different stereoisomers exhibit markedly different carcinogenic potencies. This is because the efficiency of DNA binding and the specific conformation of the resulting DNA adduct are dependent on the diol epoxide's shape. Furthermore, cellular DNA repair enzymes may recognize and repair adducts derived from different stereoisomers with varying efficiency.
Studies on related compounds like 12-methylbenz(a)anthracene (B1219001) have shown that the position of the methyl group can influence the stereochemistry of the resulting metabolites. nih.gov The presence of a fluorine atom, as in 6-fluoro-12-methyl-benz(a)anthracene, can also alter the metabolic profile, potentially blocking metabolism at the site of fluorination and redirecting it to other positions on the aromatic ring system, thereby influencing the mix of stereoisomeric metabolites and the ultimate biological outcome.
Immunomodulatory Properties and Mechanisms of Action of Methylated Benz(a)anthracene Derivatives
For example, studies have shown that compounds like 7,12-dimethylbenz[a]anthracene (B13559) and 12-methylbenz[a]anthracene can inhibit T-cell proliferation in vitro. The mechanism appears to involve the inhibition of interleukin-2 (B1167480) (IL-2) production and a reduction in the number of IL-2 receptors on T-lymphocytes. IL-2 is a critical cytokine for T-cell activation and clonal expansion. By disrupting IL-2 signaling, these compounds can suppress cell-mediated immunity. The degree of immunosuppression is related to the specific methylation pattern on the benz(a)anthracene ring, suggesting that 6-fluoro-12-methyl-benz(a)anthracene likely possesses immunomodulatory properties that contribute to its biological activity profile.
In Vitro Experimental Models for Investigating Mechanistic Pathways
A variety of in vitro experimental models are essential for elucidating the complex mechanistic pathways of compounds like 6-fluoro-12-methyl-benz(a)anthracene. These systems allow for controlled investigation of specific biological processes without the complexities of a whole-animal system.
Cellular Systems: Cultured cell lines are widely used to study metabolism, DNA adduct formation, mutagenesis, and receptor activation. For instance, Chinese hamster V79 cells, which lack metabolic capacity, are often co-cultured with metabolically competent cells (e.g., golden hamster embryo cells) in a cell-mediated assay to assess the mutagenicity of metabolites. nih.gov Rat liver epithelial cell lines like WB-F344 are used to investigate effects on cell proliferation and the inhibition of gap junctional intercellular communication, a hallmark of tumor promoters.
Enzyme Assays: The metabolic fate of a PAH can be studied using subcellular fractions, such as rat liver microsomes, which contain a high concentration of CYP enzymes. nih.gov These assays help identify the specific metabolites formed and quantify their rates of production. nih.gov They are crucial for understanding how substituents like fluorine and methyl groups alter the metabolic profile.
Receptor-Binding and Reporter Gene Assays: To study interactions with the AhR, researchers use ligand-binding assays to determine the affinity of a compound for the receptor. More commonly, reporter gene assays, such as the Chemical-Activated Luciferase Expression (CALUX) assay, are employed. In these assays, cells are engineered with a luciferase reporter gene under the control of XREs. The amount of light produced is proportional to the activation of the AhR by the test compound.
In Vitro DNA Adduct Analysis: The ability of reactive metabolites to bind DNA is often studied by incubating them with purified calf thymus DNA. The resulting DNA adducts can then be isolated and analyzed using techniques like high-performance liquid chromatography (HPLC) and ³²P-postlabeling to characterize the adduct profile. nih.gov
Advanced Analytical and Computational Methodologies in Research on Benz a Anthracene, 6 Fluoro 12 Methyl
Spectroscopic Characterization Techniques for Metabolites and DNA Adducts
Spectroscopic techniques are indispensable for the structural elucidation of the complex molecules formed during the metabolism of Benz(a)anthracene (B33201), 6-fluoro-12-methyl- and their subsequent reaction with DNA.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the precise structure of metabolites. For instance, in studies of related compounds like 6-methylbenz[a]anthracene (B135010), proton NMR spectral analysis is used to identify the structure of metabolites isolated by chromatography. acs.org This technique provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous identification of isomers and the stereochemistry of dihydrodiols and other metabolic products.
Mass Spectrometry (MS) is critical for identifying metabolites and DNA adducts, offering high sensitivity and molecular weight information. beilstein-journals.org Electrospray ionization mass spectrometry (ESI-MS), for example, has been used to analyze electrophilic metabolites of similar compounds like 7-sulfoxymethyl-12-methylbenz[a]anthracene. researchgate.net ESI-MS can detect intact metabolite conjugates in negative ion mode and the reactive carbocations they generate in positive ion mode, providing insight into the formation of reactive intermediates. researchgate.net Tandem mass spectrometry (MS/MS) further allows for the fragmentation of these ions to confirm their structure. researchgate.net
Fluorescence Line Narrowing Spectroscopy (FLNS) is a highly sensitive and selective technique used for the analysis of PAH-DNA adducts. nih.govnih.gov By cooling samples to cryogenic temperatures (around 4 K) and using laser excitation, FLNS produces highly resolved, line-narrowed spectra that are characteristic of a specific chromophore (the PAH moiety). researchgate.netresearchgate.net This "fingerprint" spectrum allows for the unambiguous identification of specific adducts within complex mixtures, even when their conventional fluorescence spectra are very similar. researchgate.netresearchgate.net The technique is powerful enough to distinguish between different metabolites bound to DNA and has been applied to identify depurinating adducts that are lost from the DNA helix. researchgate.net
| Technique | Primary Application in PAH Research | Key Advantages | Example from Related Compounds |
|---|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Unambiguous structural elucidation of metabolites. | Provides detailed structural and stereochemical information. | Identification of dihydrodiol and phenolic metabolites of 6-methylbenz[a]anthracene. acs.org |
| Mass Spectrometry (MS) | Identification of metabolites and DNA adducts based on mass-to-charge ratio. | High sensitivity; provides molecular weight and structural information (with MS/MS). | Visualization of intact sulfate (B86663) conjugates and released carbocations from 7-sulfoxymethyl-12-methylbenz[a]anthracene. researchgate.net |
| Fluorescence Line Narrowing Spectroscopy (FLNS) | Highly selective identification of specific PAH-DNA adducts in complex mixtures. | Generates highly resolved, "fingerprint" spectra characteristic of the adduct. researchgate.netresearchgate.net | Distinguishing between different benzo[a]pyrene (B130552) derivative adducts in mixtures. researchgate.net |
High-Resolution Chromatographic Separations for Compound Identification and Quantification
Chromatographic techniques are fundamental for the isolation and purification of Benz(a)anthracene, 6-fluoro-12-methyl- and its metabolites from complex biological matrices, enabling their subsequent identification and quantification.
High-Performance Liquid Chromatography (HPLC) is the most widely used method for the separation of PAH metabolites and DNA adducts. nih.gov It offers excellent resolution and speed. mdpi.com Both reversed-phase and normal-phase HPLC are employed; for instance, metabolites of 6-methylbenz[a]anthracene were successfully isolated using a combination of both methods. acs.org The superior resolution of HPLC over older techniques like Sephadex column chromatography has been demonstrated for separating adducts of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), allowing for the isolation of individual adducts for further spectroscopic study. mdpi.com HPLC systems coupled with UV-visible or fluorescence detectors are standard for detecting and quantifying PAHs and their derivatives. nih.gov
Thin-Layer Chromatography (TLC) is another valuable separation technique, often used for sample preparation and analysis of PAHs. nih.govnih.gov It can be used to separate complex mixtures of PAHs, with identification based on Rf values and fluorescence under UV light. researchgate.net Two-dimensional TLC can enhance the separation of complex PAH mixtures. oup.com Furthermore, TLC has been coupled with spectroscopic methods; for example, FLNS has been used directly on TLC plates to identify PAH-nucleoside adducts, combining the separation power of TLC with the high selectivity of the spectroscopic technique. chemrxiv.org
| Technique | Role in PAH Analysis | Key Features | Example Application |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Primary method for separation, isolation, and quantification of metabolites and DNA adducts. | High resolution, speed, and compatibility with various detectors (UV, Fluorescence). nih.gov | Isolation of individual DMBA-deoxyribonucleoside adducts for spectroscopic analysis. mdpi.com |
| Thin-Layer Chromatography (TLC) | Sample preparation, cleanup, and qualitative/semi-quantitative analysis. | Simplicity, cost-effectiveness, and ability to run multiple samples simultaneously. nih.gov | Coupled with FLNS for direct identification of PAH adducts on the plate. chemrxiv.org |
Theoretical Chemistry Approaches: Quantum Mechanical Calculations and Molecular Dynamics Simulations for Elucidating Reaction Mechanisms
Theoretical and computational chemistry provides powerful insights into the electronic properties and reaction mechanisms of PAHs like Benz(a)anthracene, 6-fluoro-12-methyl-, complementing experimental findings.
Quantum Mechanical Calculations , particularly those using Density Functional Theory (DFT), are employed to study the electronic structure of PAH derivatives and predict their reactivity. researchgate.netresearchgate.net Such calculations have been used to investigate methyl derivatives of benz[a]anthracene, successfully predicting major metabolites and supporting the "bay region" theory of PAH carcinogenesis. nih.gov This theory posits that diol epoxides in the sterically hindered bay region of the molecule are the ultimate carcinogenic metabolites. Theoretical calculations can determine the stability of the putative carbocations formed from these diol epoxides, which correlates with observed carcinogenic potencies. nih.gov Computational methods can also predict the most likely sites of metabolic attack on the PAH ring system. nih.govnih.gov The introduction of a fluorine atom, as in Benz(a)anthracene, 6-fluoro-12-methyl-, significantly alters the electronic properties, and quantum chemical studies are essential to understand how this substitution affects metabolic activation pathways. oup.com
Molecular Dynamics (MD) Simulations are used to study the behavior of PAH-DNA adducts within a simulated biological environment. chemrxiv.org These simulations can model the interaction of a PAH metabolite with a DNA helix over time, providing insights into how the adduct perturbs the DNA structure. researchgate.net By simulating the dynamic movements of the adduct within the DNA duplex, researchers can understand the structural distortions that may lead to replication errors and mutations. Enhanced sampling techniques, such as metadynamics, can be used to explore the binding mechanisms and effects of different ligands on DNA structures.
Future Directions and Emerging Research Avenues for Benz a Anthracene, 6 Fluoro 12 Methyl
Elucidation of Novel Metabolic Pathways and Previously Uncharacterized Metabolites
The metabolic activation of PAHs is a prerequisite for their carcinogenic activity. Future research must prioritize the elucidation of the metabolic pathways of Benz(a)anthracene (B33201), 6-fluoro-12-methyl-. While the metabolism of related compounds such as 7,12-dimethylbenz(a)anthracene (DMBA) has been extensively studied, it is crucial to determine how the 6-fluoro substituent influences the regioselectivity and stereoselectivity of enzymatic reactions.
Key research questions to be addressed include:
What are the primary metabolites formed from Benz(a)anthracene, 6-fluoro-12-methyl- by cytochrome P450 enzymes?
Does the fluorine atom at the 6-position direct metabolism towards or away from the bay region, which is critical for the formation of ultimate carcinogenic diol epoxides?
Are novel, previously uncharacterized metabolites formed due to the presence of the fluorine and methyl groups?
Advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy will be instrumental in identifying and characterizing these metabolites.
| Parent Compound | Known Metabolites | Metabolizing Enzymes |
| 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) | 7-hydroxymethyl-12-methylbenz[a]anthracene, 7,12-dihydroxymethylbenz[a]anthracene, various dihydrodiols and phenols. nih.gov | Cytochrome P450, Epoxide hydrolase. nih.gov |
| 6-methylbenz[a]anthracene (B135010) | 3-hydroxy-6-MBA, 4-hydroxy-6-MBA, 5-hydroxy-6-MBA, various trans-dihydrodiols. nih.gov | Cytochrome P450 isozymes. nih.gov |
Comprehensive Mapping of DNA Adduct Landscapes Across Diverse Biological Systems
The formation of covalent DNA adducts by reactive metabolites of PAHs is a critical initiating event in chemical carcinogenesis. A comprehensive mapping of the DNA adduct landscape of Benz(a)anthracene, 6-fluoro-12-methyl- is therefore a high-priority research area. Studies on related fluorinated PAHs have shown that a fluoro substituent can either enhance or reduce tumor-initiating activity, and this is often correlated with the extent of DNA binding. acs.org For instance, 2-fluoro-7,12-dimethylbenz[a]anthracene binds to DNA at levels of about 5-10% that of the parent compound, DMBA. acs.org
Future investigations should focus on:
Identifying the specific DNA adducts formed by the metabolites of Benz(a)anthracene, 6-fluoro-12-methyl-.
Quantifying the levels of these adducts in various tissues and cell types.
Determining the influence of the 6-fluoro and 12-methyl groups on the stability and repair of these adducts.
These studies will provide crucial insights into the mutagenic and carcinogenic potential of this compound.
| Compound | DNA Binding Levels (relative to parent compound) | Key Findings |
| 5-fluoro-7,12-dimethylbenz[a]anthracene (5F-DMBA) | Binds to hamster cell DNA at least 2.8-3.0 times less extensively than DMBA. nih.gov | Weakly carcinogenic compared to DMBA. nih.gov |
| 2-fluoro-7,12-dimethylbenz[a]anthracene (2F-DMBA) | Binds to rat DNA at levels of about 5-10% that of DMBA. acs.org | Noncarcinogenic, produces very low levels of DNA adducts. acs.org |
Development of Advanced Synthetic Methodologies for Novel Fluorinated and Methylated PAHs
The availability of pure, well-characterized fluorinated and methylated PAHs is essential for conducting detailed biological and toxicological studies. Future research should focus on the development of advanced synthetic methodologies that allow for the efficient and regioselective synthesis of compounds like Benz(a)anthracene, 6-fluoro-12-methyl- and its analogs. Current synthetic approaches often involve multi-step processes with limited yields. nih.gov The development of novel catalytic methods, for instance, could provide more direct and versatile routes to these compounds. oup.com This will not only facilitate the study of Benz(a)anthracene, 6-fluoro-12-methyl- but also open up avenues for the synthesis of a wider range of structurally diverse PAHs for structure-activity relationship studies.
Predictive Modeling of Benz(a)anthracene, 6-fluoro-12-methyl- Biological Interactions through Integrated Computational Approaches
Integrated computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for predicting the biological interactions of chemicals and prioritizing them for further experimental testing. acs.orgresearchgate.netnih.gov Future research should leverage these in silico methods to model the behavior of Benz(a)anthracene, 6-fluoro-12-methyl-.
Specific areas of focus should include:
Developing QSAR models to predict the carcinogenicity of fluorinated and methylated PAHs based on their physicochemical properties and molecular descriptors. acs.org
Using molecular docking simulations to predict the binding affinity of Benz(a)anthracene, 6-fluoro-12-methyl- and its metabolites to key enzymes such as cytochrome P450s and DNA. nih.gov
Employing quantum mechanical calculations to understand how the fluorine and methyl substituents affect the electronic properties and reactivity of the molecule. nih.gov
These computational studies will complement experimental work and provide a deeper understanding of the structure-activity relationships of this class of compounds.
Investigation of Epigenetic Modifications and Gene Regulation Induced by Benz(a)anthracene, 6-fluoro-12-methyl-
Emerging evidence suggests that in addition to forming DNA adducts, PAHs can also exert their carcinogenic effects by inducing epigenetic modifications, such as changes in DNA methylation and histone modifications. nih.govmdpi.com These epigenetic alterations can lead to changes in gene expression that promote cancer development. It is therefore critical to investigate the epigenetic effects of Benz(a)anthracene, 6-fluoro-12-methyl-.
Future research should aim to:
Determine whether exposure to Benz(a)anthracene, 6-fluoro-12-methyl- alters global and gene-specific DNA methylation patterns.
Investigate the impact of this compound on histone modifications, such as acetylation and methylation, which are known to regulate chromatin structure and gene expression. nih.govrsc.org
Identify the specific genes and signaling pathways that are dysregulated by these epigenetic modifications.
Understanding the epigenetic mechanisms of action of Benz(a)anthracene, 6-fluoro-12-methyl- will provide a more complete picture of its carcinogenic potential.
| Epigenetic Modification | Observed Effects of PAHs | Potential Consequences |
| DNA Methylation | PAHs can disrupt DNA methylation patterns. nih.gov Prenatal PAH exposure has been associated with lower global methylation. nih.gov | Altered gene expression, increased cancer risk. nih.govoup.com |
| Histone Modification | Exposure to PAHs can lead to changes in histone H3 acetylation and methylation. rsc.org | Dysregulation of DNA repair genes and other critical cellular pathways. nih.gov |
Comparative Mechanistic Studies with Structurally Related and Unrelated Polycyclic Aromatic Hydrocarbons
Key comparisons should include:
Benz(a)anthracene: The parent, unsubstituted PAH.
12-methylbenz(a)anthracene (B1219001): To isolate the effect of the 12-methyl group.
6-fluorobenz(a)anthracene: To isolate the effect of the 6-fluoro group.
7,12-dimethylbenz(a)anthracene (DMBA): A well-characterized and potent carcinogenic PAH.
Benzo[a]pyrene (B130552): A widely studied and highly carcinogenic PAH.
Q & A
Q. What are the recommended methods for synthesizing and characterizing 6-fluoro-12-methyl-Benz(a)anthracene?
Synthesis typically involves halogenation and alkylation of the parent Benz(a)anthracene. Fluorination at the 6-position can be achieved via electrophilic substitution using fluorine donors (e.g., Selectfluor®), while methylation at the 12-position may employ Friedel-Crafts alkylation. Characterization requires gas chromatography (GC) with non-polar columns (e.g., DB-5, SE-52) and mass spectrometry (MS) for structural confirmation . Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying regioselectivity, particularly distinguishing fluorine and methyl substituents.
Q. What safety protocols are essential for handling 6-fluoro-12-methyl-Benz(a)anthracene in laboratory settings?
Given its structural similarity to carcinogenic PAHs like 7,12-dimethyl-Benz(a)anthracene, strict controls are required:
- Use Class I, Type B biological safety hoods for synthesis and handling to prevent inhalation .
- Employ HEPA-filtered vacuums for cleanup to avoid dispersing particulate matter .
- Store in airtight, light-resistant containers away from oxidizers (e.g., peroxides, chlorates) .
- Mandate polyvinyl alcohol (PVA) gloves and Tyvek® suits to minimize dermal absorption .
Q. How can researchers detect 6-fluoro-12-methyl-Benz(a)anthracene in environmental samples?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is preferred for environmental matrices due to high sensitivity. For complex mixtures, two-dimensional LC purification followed by GC-MS/MS enhances specificity, as demonstrated in EFSA-PAH analyses . Retention indices (RI) from non-polar GC columns (e.g., Ultra-1, OV-1) aid in identification .
Advanced Research Questions
Q. How does fluorine substitution at the 6-position influence the compound’s environmental persistence and toxicity?
Fluorine’s electronegativity increases the compound’s resistance to oxidative degradation compared to non-halogenated PAHs. However, this may enhance bioaccumulation potential. Toxicity studies should compare metabolic activation pathways: fluorine may alter cytochrome P450-mediated epoxidation, a key step in carcinogenicity. Use Ames tests with S9 metabolic activation to assess mutagenicity and in vitro hepatocyte models to study metabolite profiles .
Q. What experimental designs are optimal for evaluating the carcinogenic potential of 6-fluoro-12-methyl-Benz(a)anthracene?
- Rodent Models : Administer via subcutaneous injection (e.g., 50 mg doses in mice) to monitor tumorigenesis, with dodecane as a co-solvent to enhance bioavailability .
- Initiator-Promoter Protocols : Apply the compound topically followed by TPA (12-O-tetradecanoylphorbol-13-acetate) to assess tumor initiation .
- Biomarker Analysis : Measure DNA adducts (e.g., via ³²P-postlabeling) in target organs like liver and lung .
Q. How can conflicting data on genotoxicity be resolved in PAH research?
Discrepancies in chromosomal aberration studies (e.g., in vivo vs. in vitro) may arise from metabolic differences. Solutions include:
Q. What advanced analytical techniques elucidate the metabolic pathways of fluorinated PAHs?
- High-Resolution Mass Spectrometry (HRMS) : Identifies hydroxylated and dihydrodiol metabolites .
- Isotope-Labeled Tracers : Use ¹⁸O or deuterium to track epoxide formation and glutathione conjugation .
- Cryopreserved Hepatocytes : Retain Phase I/II enzyme activity for in vitro metabolic profiling .
Methodological Guidelines
Q. Designing Dose-Response Studies for Chronic Exposure
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
